molecular formula C15H10FNO B7457764 N-(3-ethynylphenyl)-2-fluorobenzamide

N-(3-ethynylphenyl)-2-fluorobenzamide

Cat. No.: B7457764
M. Wt: 239.24 g/mol
InChI Key: RZYYUWDRHIMEKW-UHFFFAOYSA-N
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Description

N-(3-Ethynylphenyl)-2-fluorobenzamide is a fluorinated benzamide derivative characterized by a 2-fluorobenzoyl group attached to a 3-ethynyl-substituted aniline moiety. The ethynyl (-C≡CH) substituent introduces unique steric and electronic properties, distinguishing it from other halogenated benzamides.

Fluorinated benzamides are widely studied for their applications in pharmaceuticals, materials science, and structural chemistry due to fluorine's electronegativity and hydrogen-bonding capabilities . The ethynyl group in this compound may enhance π-π stacking interactions or alter solubility compared to purely halogenated analogs.

Properties

IUPAC Name

N-(3-ethynylphenyl)-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO/c1-2-11-6-5-7-12(10-11)17-15(18)13-8-3-4-9-14(13)16/h1,3-10H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZYYUWDRHIMEKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Table 1: Key Structural Features of Selected Benzamides
Compound Substituents (R₁, R₂) Molecular Formula Melting Point (°C) Hydrogen Bonding Patterns Space Group Reference
Fo23 2-F, 2,3-diF C₁₃H₈F₃NO 100–102 1D amide-amide H-bonding; C-F⋯C stacking Pn
Fo24 2-F, 2,4-diF C₁₃H₈F₃NO N/A Similar to Fo23; intramolecular N-H⋯F Pn
4-Br-N-(3-ethynylphenyl)-2-F 2-F, 4-Br, 3-C≡CH C₁₅H₉BrFNO N/A Hypothesized weaker H-bonding due to Br N/A
N-(3-Ethynylphenyl)-2-F 2-F, 3-C≡CH C₁₅H₁₀FNO N/A Predicted C≡CH-induced steric hindrance N/A (Inferred)

Key Observations :

  • Fo23 vs. Fo24 : These isomers exhibit nearly identical molecular geometries (RMSD = 0.02 Å) but differ in fluorine substitution positions (2,3-diF vs. 2,4-diF). Both form coplanar aromatic rings (interplanar angle <1°) and 1D amide-amide hydrogen bonds along the a/b-axis .
  • Ethynyl-Substituted Analogs: The ethynyl group introduces a rigid, linear geometry that may disrupt coplanarity observed in difluorinated analogs.

Spectroscopic and Physicochemical Properties

  • NMR Trends :

    • ¹⁹F NMR : Fluorine in 2-position resonates near -114 to -118 ppm for difluorinated benzamides . Ethynyl substitution may deshield fluorine, shifting signals upfield due to electron-withdrawing effects.
    • ¹H NMR : Ethynyl protons (C≡CH) typically appear as sharp singlets near 3.0–3.5 ppm, distinct from aromatic protons in the 7.0–8.5 ppm range .
  • Thermal Stability : Fo23 melts at 100–102°C , while ethynyl derivatives are expected to exhibit higher melting points due to increased molecular rigidity. However, experimental data is lacking.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(3-ethynylphenyl)-2-fluorobenzamide, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The compound can be synthesized via amide coupling between 3-ethynylaniline and 2-fluorobenzoyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base to neutralize HCl byproducts. Reaction conditions typically involve maintaining temperatures between 0–25°C to suppress side reactions like ethynyl group oxidation. Yields up to 75% are achievable with stoichiometric control of reagents . Alternative routes may employ coupling agents (e.g., HATU/DIPEA) in DMF for improved efficiency. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is standard .

Q. How can researchers characterize the structural features of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the ethynyl proton (δ ~2.5–3.5 ppm) and amide carbonyl (δ ~165–170 ppm). IR spectroscopy identifies the C≡C stretch (~2100 cm1^{-1}) and amide C=O (~1680 cm1^{-1}) .
  • Crystallography : Single-crystal X-ray diffraction (SHELX suite) resolves bond angles and packing motifs. The fluorobenzamide moiety often participates in π-π stacking, while the ethynyl group influences molecular planarity .

Q. What preliminary biological assays are recommended to assess the bioactivity of this compound?

  • Methodological Answer :

  • Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, A549) at concentrations 1–50 μM. Compounds with IC50_{50} <10 μM warrant further study .
  • Antimicrobial Testing : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC50_{50} variations) for this compound across different studies?

  • Methodological Answer :

  • Variable Validation : Standardize cell lines, culture conditions, and assay protocols (e.g., incubation time, serum concentration) to minimize inter-lab variability.
  • Dose-Response Curves : Use 8–12 concentration points with triplicate measurements to improve IC50_{50} accuracy. Orthogonal assays (e.g., apoptosis via flow cytometry) confirm mechanism-specific activity .

Q. What advanced computational methods are effective in predicting the binding interactions of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with kinases (e.g., EGFR) or tubulin. Focus on hydrogen bonding with the amide group and hydrophobic contacts from the fluorophenyl ring.
  • MD Simulations : GROMACS simulations (100 ns) assess binding stability and ligand-induced conformational changes in target proteins .

Q. How should researchers design experiments to investigate the metabolic stability and degradation pathways of this compound?

  • Methodological Answer :

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Monitor hydroxylation at the ethynyl group or amide hydrolysis.
  • Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2 _2O2_2), and photolytic conditions (ICH Q1B guidelines) to identify degradation products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-ethynylphenyl)-2-fluorobenzamide
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N-(3-ethynylphenyl)-2-fluorobenzamide

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